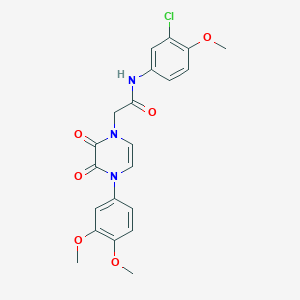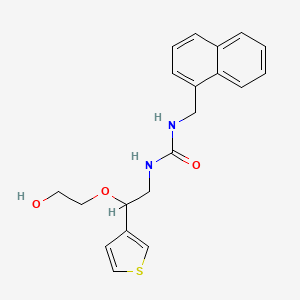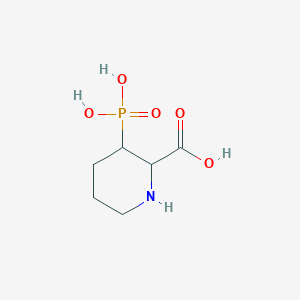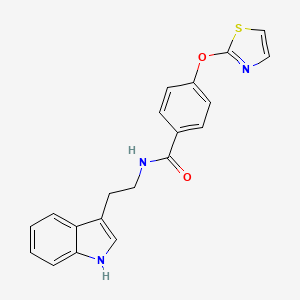![molecular formula C16H11N3O4S B2781031 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one CAS No. 872704-69-3](/img/structure/B2781031.png)
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one is a complex organic compound that features a pyridazine ring fused with a furan ring, a sulfanyl group, and a nitrophenyl ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyridazine ring through the reaction of hydrazine with a suitable diketone or ester. The furan ring is then introduced via a cyclization reaction. The sulfanyl group is added through a nucleophilic substitution reaction, and the nitrophenyl ethanone moiety is incorporated through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivative.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
6-(Furan-2-yl)pyridazin-3(2H)-one: Shares the pyridazine and furan rings but lacks the sulfanyl and nitrophenyl ethanone moieties.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Contains a furan ring but has a different core structure.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Contains a pyridazine ring but has different substituents.
Uniqueness
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one is unique due to its combination of a pyridazine ring fused with a furan ring, a sulfanyl group, and a nitrophenyl ethanone moiety
Propiedades
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-14(11-3-1-4-12(9-11)19(21)22)10-24-16-7-6-13(17-18-16)15-5-2-8-23-15/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEENAAOZXCFOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetic acid](/img/structure/B2780948.png)
![butyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2780949.png)




![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2780958.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2780959.png)
![2-[(2,5-Dichlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2780960.png)


![N-(2-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2780969.png)
![[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2780970.png)
![2-Chloro-N-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B2780971.png)
